Potassium 2-formylphenyltrifluoroborate
Overview
Description
Potassium 2-formylphenyltrifluoroborate is an organoboron compound with the molecular formula C7H5BF3KO. It is a white to light yellow or light orange powder or crystal. This compound is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-formylphenyltrifluoroborate can be synthesized through the reaction of 2-formylphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
- Dissolving 2-formylphenylboronic acid in a suitable solvent such as methanol or ethanol.
- Adding potassium bifluoride to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolating the product by filtration and washing with cold solvent to obtain the desired compound .
Industrial Production Methods
Industrial production of potassium trifluoroborates, including potassium (2-Formylphenyl)trifluoroborate, often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-formylphenyltrifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides are used, often in the presence of a base to facilitate the reaction.
Major Products
Cross-Coupling Reactions: The major products are biaryl compounds or other carbon-carbon bonded structures.
Nucleophilic Substitution: The products depend on the electrophile used but generally result in substituted aromatic compounds.
Scientific Research Applications
Potassium 2-formylphenyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (2-Formylphenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound hydrolyzes to form the corresponding boronic acid in situ, which then participates in the transmetalation step with a palladium catalyst. This leads to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-formylphenyltrifluoroborate
- Potassium (bromomethyl)trifluoroborate
- Potassium phenyltrifluoroborate
Uniqueness
Potassium 2-formylphenyltrifluoroborate is unique due to its specific functional group (formyl group) attached to the phenyl ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules .
Properties
IUPAC Name |
potassium;trifluoro-(2-formylphenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-5H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOXEDSLHPSNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C=O)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635759 | |
Record name | Potassium trifluoro(2-formylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192863-39-1 | |
Record name | Potassium trifluoro(2-formylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (2-Formylphenyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.